REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][CH2:9][O-:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Na+].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH2:21]CS([O-])(=O)=O)=[CH:15][CH:14]=1.C1OCCOCCOCCOCCOC1>C1(C)C=CC=CC=1>[N:1]1([CH2:7][CH2:8][CH2:9][O:10][CH2:21][CH2:20][CH2:19][C:16]2[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:0.1|
|
Name
|
Sodium 3-piperidinopropanolate
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCC[O-].[Na+]
|
Name
|
3-(4-chlorophenyl)propyl-mesylate
|
Quantity
|
7 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCCCS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel (eluent: methylene chloride/methanol (90/10))
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure the residue
|
Type
|
CUSTOM
|
Details
|
was crystallized with oxalic acid from diethyl ether/ethanol
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)CCCOCCCC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |